(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
(1S,2S)-1-methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-5-11(2)6-8-12/h9,13H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJOFPWMAHYOLK-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCN(CC2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCN(CC2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the methyl group: This step involves the alkylation of the cyclobutane ring using methylating agents under controlled conditions.
Attachment of the 4-methylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the cyclobutane structure.
Industrial Production Methods
Industrial production methods for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-Based Piperazine Derivatives ()
Example Compounds :
- (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (MW: ~197 Da, m/z 198 [M+H]+)
- (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
Key Differences :
| Parameter | Target Compound (Cyclobutane) | Cyclohexane Derivatives |
|---|---|---|
| Ring Size/Strain | 4-membered (high strain) | 6-membered (low strain) |
| Substituents | -OH, -CH3, 4-methylpiperazine | -NH2, 4-methylpiperazine |
| Molecular Weight | ~184 Da (estimated) | 197 Da |
| Stereochemistry | (1S,2S) | (1R,4R) or (1S,4S) |
The cyclohexane derivatives exhibit greater conformational flexibility due to their larger, less strained rings. This flexibility may enhance binding to targets requiring adaptable geometries, while the rigid cyclobutane in the target compound could favor selective interactions.
Cyclopropane-Benzamide Hybrid ()
Example Compound :
4-{(1S,2S)-2-[((R)-4-Cyclobutyl-2-methylpiperazin-1-yl)carbonyl]cyclopropyl}-benzamide
Key Differences :
| Parameter | Target Compound (Cyclobutane) | Cyclopropane-Benzamide Hybrid |
|---|---|---|
| Core Structure | Cyclobutane with -OH | Cyclopropane with benzamide |
| Functional Groups | -OH, 4-methylpiperazine | Benzamide, piperazine-carbonyl |
| Ring Strain | Moderate | High (cyclopropane) |
| Pharmacophore | Piperazine and -OH | Aromatic benzamide |
The cyclopropane-benzamide hybrid prioritizes aromatic interactions via the benzamide group, whereas the target compound’s hydroxyl and piperazine groups emphasize hydrogen bonding and basicity. The cyclopropane’s extreme strain may increase reactivity but reduce metabolic stability compared to the cyclobutane core .
1-Methylcyclopentanol ()
Example Compound: 1-Methylcyclopentanol (C6H12O, MW: 100.16 Da)
Key Differences :
| Parameter | Target Compound | 1-Methylcyclopentanol |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Substituents | Piperazine, -OH, -CH3 | -OH, -CH3 |
| Basicity | High (piperazine) | Neutral |
| Solubility | Likely higher in acidic media | Lower (no ionizable groups) |
The larger cyclopentane ring offers greater flexibility but lacks the targeted strain-induced reactivity of cyclobutane .
Research Findings and Implications
Structural Influence on Pharmacokinetics
- Solubility: The target compound’s piperazine group enhances solubility in acidic conditions (e.g., gastric pH), unlike 1-methylcyclopentanol.
- Metabolic Stability : Cyclobutane’s moderate strain may balance reactivity and stability better than cyclopropane derivatives, which are prone to ring-opening .
Data Tables
Table 1: Molecular and Structural Comparisons
| Compound | Core Ring | Key Substituents | MW (Da) | Notable Properties |
|---|---|---|---|---|
| (1S,2S)-Target Compound | Cyclobutane | -OH, -CH3, 4-methylpiperazine | ~184 | High strain, basicity |
| (1R,4R)-Cyclohexane-Piperazine Amine | Cyclohexane | -NH2, 4-methylpiperazine | 197 | Flexible, low strain |
| Cyclopropane-Benzamide Hybrid | Cyclopropane | Benzamide, piperazine | N/A | High strain, aromaticity |
| 1-Methylcyclopentanol | Cyclopentane | -OH, -CH3 | 100.16 | Neutral, low solubility |
Biologische Aktivität
(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol is a cyclobutanol derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a piperazine moiety, which is known for its diverse biological interactions.
Chemical Structure
The chemical structure of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol can be represented as follows:
This structure includes a cyclobutane ring substituted with a methyl group and a 4-methylpiperazine group, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing piperazine derivatives often exhibit various biological activities, including:
- Antidepressant Effects : Studies suggest that piperazine derivatives can influence serotonin receptors, potentially offering antidepressant effects.
- Antimicrobial Properties : Some derivatives have shown activity against a range of bacterial strains.
- Antitumor Activity : Certain piperazine-containing compounds have been evaluated for their ability to inhibit cancer cell proliferation.
1. Antidepressant Activity
A study focusing on piperazine derivatives demonstrated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors. The introduction of the cyclobutane moiety in (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol may enhance its pharmacological profile, potentially increasing its efficacy as an antidepressant.
2. Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
3. Antitumor Activity
Research has indicated that certain piperazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol were tested against breast and lung cancer cell lines, showing promising results in inhibiting cell growth.
Data Table: Biological Activities of Piperazine Derivatives
Q & A
Q. What are the recommended synthetic routes for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol, and how can stereochemical purity be ensured?
Stereoselective synthesis of this compound requires careful selection of precursors and chiral catalysts. A validated approach involves:
- Cyclobutane ring formation : Use of photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis to construct the cyclobutanol scaffold.
- Piperazine incorporation : Nucleophilic substitution or reductive amination to introduce the 4-methylpiperazine moiety.
- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to enforce (1S,2S) configuration.
Key validation : Monitor enantiomeric excess via chiral HPLC or polarimetry, and confirm absolute configuration using X-ray crystallography or NOESY NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- NMR :
- GC/MS : Assess purity (>95%) and detect low-level impurities (e.g., des-methyl analogs) .
- HR-MS : Verify molecular formula (C₁₀H₂₀N₂O) with <2 ppm mass error .
Q. How should researchers address discrepancies in melting point or solubility data across literature sources?
- Melting point : Variations may arise from polymorphic forms or residual solvents. Recrystallize in multiple solvents (e.g., EtOAc/hexane) and compare DSC thermograms .
- Solubility : Test in buffered aqueous solutions (pH 1–10) and polar aprotic solvents (DMSO, DMF). Note that piperazine derivatives often exhibit pH-dependent solubility due to protonatable nitrogen centers .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Intermediate stability : Protect cyclobutanol’s hydroxyl group with TBS or acetyl during piperazine coupling to prevent β-elimination .
- Catalytic efficiency : Screen Pd/C or Ni catalysts for reductive amination steps; optimize reaction temperature (25–50°C) and H₂ pressure (1–5 atm) .
- Workflow : Use inline FTIR or LC-MS to monitor reaction progress and minimize degradation.
Table 1 : Yield Optimization Parameters
| Step | Key Variable | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent (THF vs. DCM) | DCM | +12% |
| Amination | Catalyst (Pd/C vs. PtO₂) | Pd/C | +18% |
| Purification | Column chromatography (SiO₂ grade) | 60–200 µm | +8% |
| Data derived from iterative reaction screening |
Q. How can researchers resolve conflicting bioactivity data in preclinical studies?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Metabolic interference : Test for off-target binding to monoamine oxidases (MAOs) or cytochrome P450 isoforms using enzyme inhibition assays .
- Structural analogs : Compare with (1R,2R,6S)-2-(4-isopropylbenzyl)piperazine derivatives to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors) .
- ADMET prediction : SwissADME or pkCSM to estimate blood-brain barrier penetration (LogBB >0.3) and metabolic clearance (CYP3A4 substrate likelihood) .
- Validation : Cross-reference with in vitro Caco-2 permeability and microsomal stability assays .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., excluded due to non-academic focus).
- Data contradictions : Replicate experiments under controlled conditions and validate with orthogonal techniques (e.g., XRD vs. NMR for stereochemistry) .
- Safety : Follow P201/P210 guidelines for handling reactive intermediates (e.g., TFA in deprotection steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
